molecular formula C23H25N5OS B6467787 4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2640902-66-3

4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B6467787
CAS No.: 2640902-66-3
M. Wt: 419.5 g/mol
InChI Key: YQASFJMZFIGGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure integrating a 2,4-dimethylthiazole ring, a pyridazinone core, a piperidine spacer, and a terminal benzonitrile group.

Properties

IUPAC Name

4-[[4-[[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-16-23(30-17(2)25-16)21-7-8-22(29)28(26-21)15-20-9-11-27(12-10-20)14-19-5-3-18(13-24)4-6-19/h3-8,20H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQASFJMZFIGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Metrics

Key analogues include:

  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Shares the benzonitrile group and heterocyclic core but lacks the thiazole and pyridazinone moieties. Its synthesis and characterization (e.g., NMR, HRMS) highlight stability differences due to the azide group, which may affect pharmacokinetics compared to the target compound’s thiazole-pyridazinone system .
  • Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing. While structurally distinct from the target compound, this example underscores how minor functional group changes (e.g., benzonitrile vs. hydroxamate) alter target selectivity and metabolic stability .

Table 1: Structural and Functional Group Comparison

Compound Core Motifs Key Functional Groups Potential Targets
Target Compound Thiazole, pyridazinone, benzonitrile 2,4-dimethylthiazole, C≡N Kinases, HDACs
4-(3-Azido-5-methyl-pyrazolyl)benzonitrile Pyrazole, benzonitrile Azide, C≡N Click chemistry probes
SAHA-like analogues Hydroxamate, aliphatic chain -CONHOH HDACs

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound (Predicted) 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile SAHA-like Analogues
LogP ~2.5 (moderate lipophilicity) ~1.8 (higher polarity due to azide) ~3.0 (hydrophobic chain)
Solubility (aq.) Moderate (C≡N enhances) Low (azide instability) Low
Metabolic Stability High (resistant to oxidation) Moderate (azide degradation risk) Low (hydroxamate cleavage)
Analytical and Computational Comparisons
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shows higher similarity to kinase inhibitors (e.g., gefitinib analogs) than to HDAC inhibitors like SAHA. Morgan fingerprints could further differentiate its piperidine-thiazole linkage from other scaffolds .
  • Spectroscopic Profiling: Techniques like HRMS and NMR (as applied in ) are critical for distinguishing the target compound’s unique pyridazinone-thiazole signature from analogues with pyrazole or triazole cores.

Research Implications and Limitations

While structural similarity predicts overlapping target profiles (e.g., kinase inhibition), the target compound’s hybrid architecture may confer unique advantages:

  • Selectivity : The 2,4-dimethylthiazole group could reduce off-target interactions compared to simpler heterocycles .
  • Synthetic Challenges: The piperidine-pyridazinone linkage (absent in ’s compounds) may complicate synthesis, requiring optimized coupling strategies .

Key Limitations :

  • No direct activity data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.
  • Cross-reactivity in assays () could overestimate its biological relevance without confirmatory studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.